6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a piperidine ring substituted with a methylsulfonyl group The ethoxyphenyl group attached to the triazole ring further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with sulfur and an appropriate oxidizing agent.
Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions, where the triazolothiadiazole intermediate reacts with 1-(methylsulfonyl)-4-piperidinyl chloride.
Attachment of the Ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The ethoxyphenyl and piperidine groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions such as reflux or microwave-assisted synthesis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is explored for its potential as a bioactive molecule. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The triazole and thiadiazole rings may interact with enzymes or receptors, modulating their activity. The piperidine ring and methylsulfonyl group can enhance binding affinity and specificity. The ethoxyphenyl group may contribute to the compound’s overall stability and solubility, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the ethoxyphenyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, potentially offering different biological activities and applications.
Properties
Molecular Formula |
C17H21N5O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5O3S2/c1-3-25-14-6-4-13(5-7-14)16-20-22-15(18-19-17(22)26-16)12-8-10-21(11-9-12)27(2,23)24/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
JDKXWZIGGWEUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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